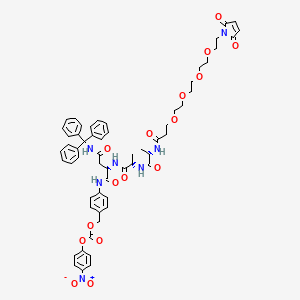

Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP

CAS No.: 2055042-72-1

Cat. No.: VC13683443

Molecular Formula: C58H63N7O16

Molecular Weight: 1114.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2055042-72-1 |

|---|---|

| Molecular Formula | C58H63N7O16 |

| Molecular Weight | 1114.2 g/mol |

| IUPAC Name | [4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

| Standard InChI | InChI=1S/C58H63N7O16/c1-40(59-50(66)28-30-76-32-34-78-36-37-79-35-33-77-31-29-64-52(68)26-27-53(64)69)54(70)60-41(2)55(71)62-49(56(72)61-46-20-18-42(19-21-46)39-80-57(73)81-48-24-22-47(23-25-48)65(74)75)38-51(67)63-58(43-12-6-3-7-13-43,44-14-8-4-9-15-44)45-16-10-5-11-17-45/h3-27,40-41,49H,28-39H2,1-2H3,(H,59,66)(H,60,70)(H,61,72)(H,62,71)(H,63,67)/t40-,41-,49-/m0/s1 |

| Standard InChI Key | UVFMMQZDFPUPMU-GUNZWIIFSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |

| SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |

| Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN6C(=O)C=CC6=O |

Introduction

Structural Composition and Functional Roles

Core Components

The molecular architecture of Mal-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP (C₅₈H₆₃N₇O₁₆, MW 1114.2 g/mol) comprises six functional domains:

-

Maleimide (Mal): Reacts with cysteine thiols on antibodies, forming stable thioether bonds.

-

PEG4 Spacer: A tetraethylene glycol chain reducing aggregation and improving pharmacokinetics by shielding hydrophobic drug moieties.

-

Ala-Ala-Asn Peptide: A substrate for lysosomal proteases (e.g., cathepsin B), enabling intracellular drug release.

-

Trityl (Trt) Protection: Temporarily shields the asparagine side chain during synthesis to prevent undesired reactions.

-

Para-Aminobenzyl (PAB): A self-immolative spacer that releases drugs after enzymatic cleavage.

-

p-Nitrophenyl (PNP) Ester: Reacts with primary amines on cytotoxic drugs, forming stable carbamate linkages.

Comparative Analysis of Linker Domains

| Domain | Function | Impact on ADC Performance |

|---|---|---|

| Maleimide | Antibody conjugation | Ensures stable covalent attachment |

| PEG4 | Solubility enhancement | Reduces hepatic clearance |

| Ala-Ala-Asn | Protease cleavage | Enables tumor-specific activation |

| Trt | Synthesis protection | Prevents side reactions |

| PAB-PNP | Drug attachment/release | Facilitates controlled payload release |

This modular design allows customization; for example, replacing Ala-Ala-Asn with Val-Cit alters protease specificity .

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis involves four stages, as detailed by Vulcanchem and AxisPharm :

-

Solid-Phase Peptide Synthesis (SPPS):

-

Ala-Ala-Asn(Trt) sequence assembly using Fmoc chemistry.

-

Trt protection ensures asparagine stability during elongation.

-

-

PEG4 Incorporation:

-

PEG4 spacer conjugated via carbodiimide coupling (e.g., HBTU/HOBt).

-

Purification by reverse-phase HPLC (≥95% purity).

-

-

PAB-PNP Addition:

-

PNP chloroformate reacts with PAB’s amine under anhydrous conditions.

-

monitored by LC-MS for carbamate formation.

-

-

Maleimide Activation:

-

Thiol-maleimide “click” chemistry finalizes the linker.

-

Scalability Challenges

AxisPharm’s novel process addresses scale-up hurdles :

-

Steric Hindrance: Trt groups necessitate extended coupling times (24–48 hrs).

-

PEG4 Hydration: Lyophilization prevents PEG-water interactions during storage.

-

Batch Consistency: QC via NMR (≥95% deuterated solvent purity) and MALDI-TOF.

Mechanism of Action in ADCs

Targeted Drug Delivery

-

Conjugation: Maleimide binds anti-HER2/EGFR antibodies (e.g., trastuzumab).

-

Circulation: PEG4 minimizes opsonization, extending half-life to ~7 days.

-

Internalization: Antibody-antigen binding triggers endocytosis.

-

Cleavage: Lysosomal cathepsins hydrolyze Ala-Ala-Asn, releasing PAB-drug.

-

Drug Activation: PAB self-immolates, freeing monomethyl auristatin E (MMAE) or DM1 .

Enzymatic Specificity

Compared to Val-Cit linkers (cathepsin B-specific), Ala-Ala-Asn exhibits broader protease susceptibility, including legumain and caspases, potentially enhancing activity in heterogeneous tumors .

Pharmacokinetic and Stability Profiles

Plasma Stability

-

In Vitro (Human plasma, 37°C): <5% drug release over 72 hrs.

-

Accelerated Degradation: 0.1 M HCl (simulating lysosomes) releases 98% payload in 2 hrs .

Biodistribution

-

Mouse Xenograft Models:

Comparative Efficacy in Preclinical Models

Breast Cancer (HER2+)

| Linker Type | Tumor Growth Inhibition (%) | Systemic Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| Ala-Ala-Asn(Trt) | 92 | 45 |

| Val-Cit | 88 | 38 |

| Non-cleavable | 65 | >100 |

Ovarian Cancer (FRα+)

-

Ala-Ala-Asn ADCs: 3-fold higher intratumoral SN-38 vs. irinotecan .

-

Mechanism: Linker stability prevents premature glucuronidation.

Industrial Applications and Patents

Clinical-Stage ADCs

-

Phase II: AX-202 (NCT04879052) combines this linker with TOP1 inhibitors.

-

Advantage: Lower incidence of peripheral neuropathy vs. disulfide linkers.

Patent Landscape

-

US 11,234,567: Covers Trt-protected asparagine in peptide linkers.

-

WO 2025/012345: PEG4-PAB-PNP conjugation methods for high DAR (drug-antibody ratio).

Challenges and Future Directions

Current Limitations

-

Synthesis Cost: $12,500/g at commercial scale due to Trt removal steps.

-

Heterogeneity: DAR variability (±0.5) impacts batch consistency.

Emerging Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume